molecular formula C7H11NO2 B13514125 1-Azaspiro[3.3]heptane-3-carboxylic acid

1-Azaspiro[3.3]heptane-3-carboxylic acid

Cat. No.: B13514125
M. Wt: 141.17 g/mol
InChI Key: BQELCZCXUGWPTK-UHFFFAOYSA-N
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Description

1-Azaspiro[33]heptane-3-carboxylic acid is a unique spirocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the ring system

Preparation Methods

The synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic acid typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired this compound . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1-Azaspiro[3.3]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Azaspiro[3.3]heptane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.3]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can mimic the piperidine ring, allowing it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Azaspiro[3.3]heptane-3-carboxylic acid is often compared to other spirocyclic compounds, such as:

The uniqueness of this compound lies in its ability to combine the structural features of spirocyclic compounds with the reactivity of a carboxylic acid, making it a versatile and valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-azaspiro[3.3]heptane-3-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)5-4-8-7(5)2-1-3-7/h5,8H,1-4H2,(H,9,10)

InChI Key

BQELCZCXUGWPTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CN2)C(=O)O

Origin of Product

United States

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